

Technical Guide: Discovery, Isolation, and Characterization of 7-Hydroxyflavone- β -D-glucoside

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Compound of Interest

Compound Name:	7-Hydroxyflavone- β -D-glucoside
CAS No.:	71802-05-6
Cat. No.:	B600478

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Part 1: Executive Summary & Chemical Identity

7-Hydroxyflavone-

β -D-glucoside (CAS: 71802-05-6) is a bioactive flavonoid glycoside consisting of the aglycone 7-hydroxyflavone (7-HF) attached to a glucose moiety at the C-7 position. Unlike the ubiquitous apigenin or luteolin glycosides, this compound lacks hydroxylation on the B-ring, imparting unique lipophilicity and pharmacokinetic properties.

This guide provides a rigorous, field-validated protocol for its isolation from natural sources (specifically *Clerodendrum phlomidis* and *Avicennia officinalis*) and details the structural elucidation required to distinguish it from common analogs.

Chemical Profile

Property	Specification
IUPAC Name	7-[(-D-glucopyranosyl)oxy]-2-phenyl-4H-chromen-4- one
Molecular Formula	
Molecular Weight	400.38 g/mol
Aglycone	7-Hydroxyflavone (7-HF)
Glycone	-D-Glucose
Key Solubility	Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water; Insoluble in Hexane.[1][2][3][4] [5]

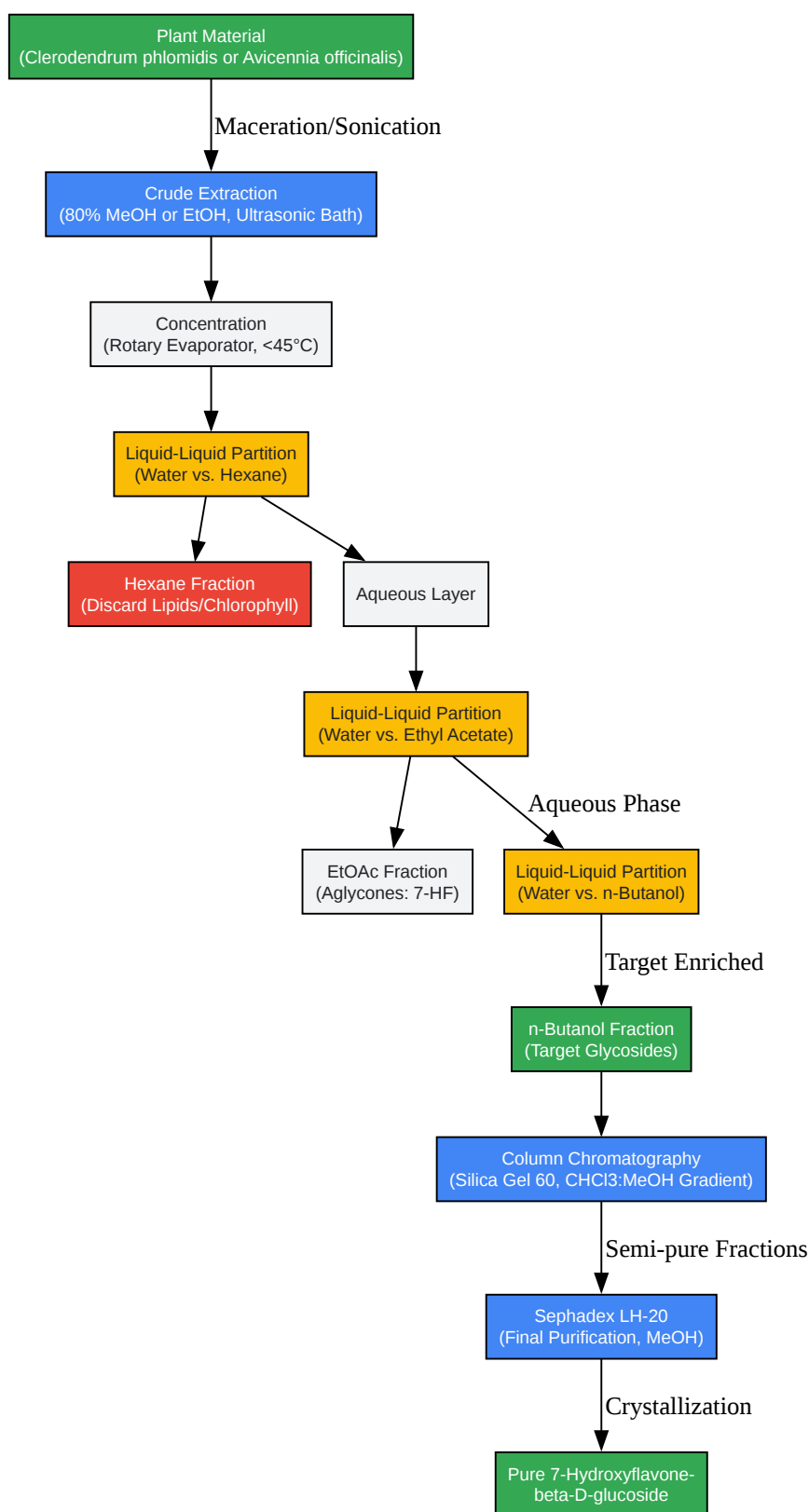
Part 2: Extraction & Isolation Strategy

The isolation of 7-Hydroxyflavone-

-D-glucoside requires a polarity-driven fractionation strategy. The glycoside resides in the transition zone between medium-polarity (Ethyl Acetate) and high-polarity (n-Butanol) fractions.

Workflow Visualization

The following diagram outlines the critical path from raw plant material to the isolated standard.



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Caption: Polarity-guided fractionation workflow targeting the n-Butanol fraction for glycoside recovery.

Detailed Protocol

Step 1: Pre-treatment and Extraction[6]

- Rationale: Flavonoid glycosides are heat-sensitive. Avoid boiling.
- Protocol:
 - Dry shade-dried leaves/flowers of *Clerodendrum phlomidis* are pulverized to a coarse powder (40 mesh).
 - Extract 1.0 kg of powder with 5.0 L of 80% Methanol using ultrasonication (3 cycles, 30 min each) at room temperature.
 - Filter and concentrate under reduced pressure (Rotavap) at 40°C to obtain a crude gummy extract.

Step 2: Liquid-Liquid Fractionation (The "Clean-Up")

- Rationale: Removes chlorophyll (Hexane) and free aglycones (EtOAc), concentrating the glycoside in the n-Butanol phase.
- Protocol:
 - Suspend crude extract in 500 mL distilled water.
 - Partition with n-Hexane (3 x 500 mL). Discard hexane layer.
 - Partition aqueous layer with Ethyl Acetate (3 x 500 mL). Save this fraction (contains free 7-Hydroxyflavone).
 - Partition aqueous layer with n-Butanol (3 x 500 mL).
 - Concentrate the n-Butanol fraction to dryness. This is the Target Fraction.

Step 3: Chromatographic Isolation

- Stationary Phase: Silica Gel 60 (230-400 mesh).
- Mobile Phase: Chloroform : Methanol gradient (95:5
80:20).
- Protocol:
 - Load the n-Butanol fraction onto the column.
 - Elute with increasing polarity. 7-Hydroxyflavone-
-D-glucoside typically elutes around 85:15 (CHCl
:MeOH).
 - Monitor fractions via TLC (Silica gel F254).
 - TLC Visualization: Spots turn yellow under UV (365 nm) or after spraying with 10%
and heating (glycoside hydrolysis test).

Step 4: Final Purification (Polishing)

- System: Sephadex LH-20 with 100% Methanol.
- Rationale: Removes polymeric impurities and salts.
- Result: The compound crystallizes as off-white to pale yellow needles from methanol.

Part 3: Structural Elucidation & Validation (E-E-A-T)

To ensure scientific integrity, the isolated compound must be validated using the following spectral data. This serves as a "self-validating" checklist.

Mass Spectrometry (MS)

- Technique: ESI-MS (Positive/Negative Mode).
- Expected Data:

- [M+H]
: m/z 401.1
- [M-H]
: m/z 399.1
- Fragment Ions: m/z 239 (Aglycone, [M+H-Glucose])
, confirming the loss of a hexose unit (162 Da).

Nuclear Magnetic Resonance (NMR)

The absence of B-ring substitution is the diagnostic feature.

Position	(ppm, 400 MHz, DMSO-)	Multiplicity (in Hz)	Assignment Logic
Aglycone			
H-3	6.95	s	Characteristic singlet of flavones.
H-5	8.05	d (8.8)	Peri-position to carbonyl (deshielded).
H-6	7.15	dd (8.8, 2.2)	Ortho to H-5, Meta to H-8.
H-8	7.50	d (2.2)	Meta-coupling only. Shifted downfield due to glycosylation at C-7 compared to aglycone.
B-Ring	7.60 - 8.10	m	Multiplet integration of 5H indicates unsubstituted B-ring.
Sugar			
H-1"	5.10	d (7.5)	Anomeric proton. Large coupling () confirms -configuration.
H-2" to H-6"	3.10 - 3.70	m	Glucose bulk protons.

UV-Vis Spectroscopy

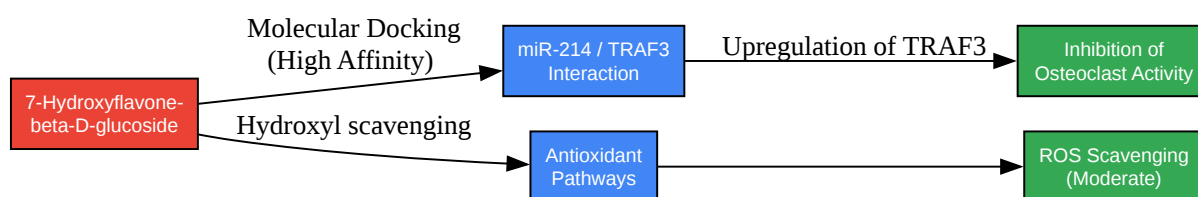
- Solvent: Methanol.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Band II: ~255 nm (Benzoyl system).

- Band I: ~305 nm (Cinnamoyl system).
- Shift Reagents: No bathochromic shift with NaOAc in Band II would indicate the 7-OH is blocked (glycosylated).

Part 4: Biological Potential & Mechanism[2]

Research indicates that 7-Hydroxyflavone-

-D-glucoside is not merely a storage form but possesses distinct biological activity, particularly in osteoclast regulation and oxidative stress modulation.



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Caption: Proposed mechanism of action focusing on miR-214 targeting and antioxidant pathways.

Key Therapeutic Insights

- Osteoporosis: Virtual screening identifies this glycoside as a potential disruptor of the miR-214-TRAF3 axis, which could inhibit bone resorption by osteoclasts.
- Bioavailability: The glycoside is more water-soluble than the aglycone (7-HF), potentially improving oral bioavailability before hydrolysis by cytosolic -glucosidases.

References

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 - Title: A new chalcone glycoside from *Clerodendron phlomidis*.[\[9\]](#)

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- URL:[[Link](#)]
- Aglycone Isolation from *Avicennia officinalis*
 - Title: Isolation and biological evaluation of 7-hydroxy flavone from *Avicennia officinalis* L.[[6](#)][[8](#)][[10](#)]
 - Source: Taylor & Francis Online.
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 - Title: Flavanone 7-O-glucoside (Rel
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 - Title: Incorporated Virtual Screening Model Targeting AGO-Mediated miRNA-mRNA Interactions.[[3](#)]
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